N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline
Description
N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline is a substituted aniline derivative featuring a biphenylmethyl group attached to the nitrogen atom and an isopentyloxy (-OCH2CH2CH(CH3)2) substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(2)16-17-26-24-14-12-23(13-15-24)25-18-20-8-10-22(11-9-20)21-6-4-3-5-7-21/h3-15,19,25H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKOROHSCKNSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction where an amine reacts with an aryl halide.
Attachment of the Isopentyloxy Group: The isopentyloxy group can be attached via an etherification reaction, where an alcohol reacts with an aryl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aniline Core
N-([1,1'-Biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline (Compound 29)
- Molecular Formula : C26H22FN2 (inferred from )
- Key Features : A fluorine atom at the ortho position and a methyl group on the nitrogen atom.
- Comparison : The fluorine atom introduces electron-withdrawing effects, polarizing the aromatic ring and altering reactivity in electrophilic substitution reactions. The methyl group reduces steric hindrance compared to the isopentyloxy group in the target compound. NMR data () suggest distinct electronic environments, which may translate to differences in metabolic stability or intermolecular interactions .
4-Phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline
- Molecular Formula : C36H27N3
- Molecular Weight : 501.63 g/mol ()
- Key Features : An azo (-N=N-) group and extended biphenyl systems.
- Comparison : The azo group enables conjugation, conferring photochromic or optoelectronic properties absent in the target compound. The larger molecular weight and planar structure may enhance π-π stacking, relevant for organic semiconductors or dyes .
Bulky Substituents and Steric Effects
4-[Tris([1,1'-Biphenyl]-4-yl)methyl]-N-(4-ethynylphenyl)aniline (3f)
- Synthesis : Prepared via palladium-catalyzed coupling ().
- Key Features : A tris-biphenylmethyl group and ethynyl substituent.
- The ethynyl group offers reactivity for click chemistry, contrasting with the inert isopentyloxy chain. Such differences highlight trade-offs between synthetic accessibility and functional group utility .
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
- Synonyms: Antioxidant DFC-34, Vulkanox DDA ().
- Key Features : Two phenylethyl groups at para positions.
- Comparison : The phenylethyl substituents increase steric hindrance and antioxidant efficacy by stabilizing radical intermediates. The target compound’s isopentyloxy group may offer similar stabilization but with lower steric demand, affecting its performance in polymer stabilization .
Electronic Modulation via Functional Groups
N1,N1-Dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
- Molecular Formula : C23H28N3OP
- Key Features: A phosphoryl group and dimethylamino substituents.
- Comparison : The phosphoryl group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing charge-transfer properties. This contrasts with the electron-donating isopentyloxy group, suggesting divergent applications (e.g., catalysis vs. lubricant additives) .
4-Aminobiphenyl
- Molecular Formula : C12H11N
- Molecular Weight : 169.23 g/mol ().
- Key Features : Unsubstituted biphenyl-amine.
- Comparison: The absence of substituents makes 4-aminobiphenyl highly carcinogenic due to metabolic activation. The biphenylmethyl and isopentyloxy groups in the target compound may sterically shield the amine, reducing toxicity .
Biological Activity
N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline, also known by its CAS number 1040688-78-5, is an organic compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a biphenyl structure with an isopentyloxy group and an aniline moiety. Its molecular formula is with a molar mass of approximately 345.48 g/mol . The compound is characterized by its potential interactions with biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to various physiological effects. The compound may act as a competitive inhibitor in certain biochemical pathways, similar to other biphenyl derivatives which have been studied for their inhibitory effects on efflux pumps in bacteria .
Antimicrobial Activity
Recent studies have highlighted the potential of compounds with similar structures as efflux pump inhibitors (EPIs), which enhance the efficacy of antibiotics against resistant strains of bacteria. For instance, this compound could be evaluated for its ability to inhibit RND-type efflux pumps in Pseudomonas aeruginosa and Escherichia coli, potentially increasing the susceptibility of these pathogens to β-lactam antibiotics .
Enzyme Interaction Studies
This compound has been proposed as a probe in biochemical assays aimed at studying enzyme interactions. Its unique structural features allow it to selectively bind to certain enzymes, providing insights into enzyme kinetics and inhibition mechanisms .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds within the biphenyl class:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Biphenyl + Alkoxy group | Antimicrobial properties against Gram-negative bacteria |
| Compound B | Biphenyl + Nitro group | Potent EPI against E. coli strains |
| This compound | Biphenyl + Isopentyloxy + Aniline | Potential EPI and enzyme inhibitor |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Biphenyl Core Formation : Suzuki-Miyaura coupling to construct the biphenyl scaffold, as demonstrated in analogous biphenylamine syntheses .
Methylamine Linkage : Nucleophilic substitution of 4-bromomethylbiphenyl with 4-(isopentyloxy)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high-purity isolation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.8 ppm), methylene protons (N–CH₂–, δ ~4.3 ppm), and isopentyloxy methyl groups (δ ~1.2–1.6 ppm) .
- FT-IR : Stretching vibrations for N–H (~3400 cm⁻¹), C–O–C (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the critical considerations for optimizing reaction yields?
- Methodological Answer :
- Temperature Control : Exothermic reactions (e.g., coupling steps) require slow addition of reagents and cooling to ≤0°C .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with rigorous exclusion of oxygen and moisture .
- Byproduct Mitigation : Use of scavengers (e.g., polymer-bound thiourea) to remove unreacted amines or halides .
Advanced Research Questions
Q. How does the electronic nature of the isopentyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The isopentyloxy group acts as an electron-donating substituent, enhancing nucleophilicity at the aniline nitrogen .
- Experimental Validation : Competitive Ullmann coupling experiments comparing reaction rates with methoxy- vs. isopentyloxy-substituted analogs .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar arylalkylamines?
- Methodological Answer :
- Meta-Analysis : Cross-referencing PubChem BioAssay data (e.g., AID 1259401) with in-house assays to identify batch-dependent impurities (e.g., residual palladium) .
- Structural Analog Studies : Testing derivatives (e.g., 4-methoxy vs. 4-isopentyloxy) to isolate substituent-specific effects on receptor binding .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Thermal Stress : 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., oxidative cleavage of the ether bond) .
- Photostability : Exposure to UV light (ICH Q1B guidelines) to detect photooxidation of the biphenyl moiety .
- Recommendations : Store at –20°C under argon, with desiccant, to prevent hydrolysis and oxidation .
Research Application Focus
Q. What are the potential applications of this compound in materials science?
- Methodological Answer :
- Liquid Crystals : The biphenyl core and flexible isopentyloxy chain suggest mesogenic properties. Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy .
- Organic Electronics : Use as a hole-transport material in OLEDs; measure HOMO/LUMO levels by cyclic voltammetry .
Q. What analytical techniques are essential for detecting trace impurities in bulk samples?
- Methodological Answer :
- LC-MS/MS : Quantify residual solvents (e.g., DMF) and synthetic intermediates (e.g., 4-(isopentyloxy)aniline) with a limit of detection (LOD) ≤ 0.1% .
- X-ray Crystallography : Resolve ambiguous NMR signals by obtaining a single-crystal structure, as done for related N-aryl amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
